zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate
Overview
Description
A water-soluble extractive mixture of sulfated polysaccharides from RED ALGAE. Chief sources are the Irish moss CHONDRUS CRISPUS (Carrageen), and Gigartina stellata. It is used as a stabilizer, for suspending COCOA in chocolate manufacture, and to clarify BEVERAGES.
Mechanism of Action
Target of Action
Carrageenan, a sulfated polysaccharide derived from red algae , primarily targets macrophages and mucosal surfaces . It interacts with these targets to trigger various biological responses.
Mode of Action
Carrageenan interacts with its targets in a unique way. It forms a protective barrier on mucosal surfaces in a purely physical mode of action . Due to its high water-binding capacity, carrageenan forms soft gels in the presence of water, leading to a protecting and moisturizing film on mucosal surfaces . This film acts as a barrier against various external influences such as viruses or allergens .
In the context of inflammation, carrageenan activates peritoneal macrophages to produce pro-inflammatory cytokines such as TNF and IL-1β . The production of pro-IL-1β relies on TLR4/TRIF/SYK/reactive oxygen species (ROS) signaling pathway .
Biochemical Pathways
Carrageenan’s interaction with its targets affects several biochemical pathways. It triggers innate immune pathways of inflammation, involving the canonical and noncanonical pathways of NF-kB activation . The maturation of pro-IL1β into IL-1β is dependent on canonical NLRP3 inflammasome activation via Pannexin-1/P2X7/K + efflux signaling .
Pharmacokinetics
It’s known that carrageenan can be degraded into lower molecular weight oligosaccharides, which have been reported to have promising pharmacological properties and potential therapeutic applications .
Result of Action
The result of carrageenan’s action is multifaceted. It leads to the production of pro-inflammatory cytokines in macrophages , and it forms a protective barrier on mucosal surfaces, helping to heal the damaged mucosal surfaces and alleviating the nasal symptoms of the infection . Carrageenan also blocks virus particles, leading to a significant reduction of the viral load in nasal fluid and preventing new infections .
Action Environment
The action of carrageenan can be influenced by environmental factors. For instance, the extraction process of carrageenan is affected by different environmental factors and the source of biomass, which can vary and significantly impact the yield . Furthermore, marine bacteria contribute substantially to cycle macroalgae polysaccharides in marine environments .
Biochemical Analysis
Biochemical Properties
Carrageenans are classified into three major types: kappa (κ)-, iota (ι)-, and lambda (λ)-carrageenan . They share a common backbone of D-galactose alternately linked by α (1,3) and β (1,4) glycosidic linkages . Enzymes which degrade carrageenans are called carrageenases and are produced only by marine bacterial species . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans .
Cellular Effects
Carrageenan has been reported to have promising pharmacological properties and potential therapeutic applications . Studies of the effects of κ-carrageenan on human intestinal and hepatic cell lines revealed that the polysaccharide was not absorbed and did not present cytotoxicity nor induced oxidative stress or proinflammatory proteins .
Molecular Mechanism
Carrageenan activates peritoneal macrophages to produce pro-inflammatory cytokines such as TNF and IL-1β . While carrageenan-induced TNF production/secretion depends on TLR4/MyD88 signaling, the production of pro-IL-1β relies on TLR4/TRIF/SYK/reactive oxygen species (ROS) signaling pathway .
Temporal Effects in Laboratory Settings
The impacts of environmental conditions (temperature, salinity, and nutrients) on growth, semi-refined carrageenan yield, gel strengths, and viscosity were assessed on the red seaweed Kappaphycus alvarezii in laboratory culture .
Dosage Effects in Animal Models
Carrageenan at 0.3 and 1 mg produces only ipsilateral effects that are shorter-lasting: 24 h for 0.3 mg and up to 3 weeks for 1 mg . Intra-articular injection of 3 mg of carrageenan also produces significant decrease of the mechanical withdrawal threshold ipsilaterally (between 3 and 7 weeks) and contralaterally (between 3 and 6 weeks) .
Metabolic Pathways
Carrageenan is synthesized through a series of complex biochemical pathways primarily catalyzed by sulfotransferases and galactosyltransferases and their derivate enzymes . Carrageenan’s chemical and rheological properties are altered by the addition of sulfate ester groups and anhydrogalactose, which alters its gelling and viscosity properties .
Transport and Distribution
Carrageenan is primarily produced through aquaculture-based seaweed farming, with Eucheuma and Kappaphycus species accounting for more than 90% of global output . The geographic distribution of carrageenan use is global, with its market position relative to other major hydrocolloids, the applications for which it is used, and the types and grades of carrageenan available .
Subcellular Localization
Carrageenan is found in the cell wall of red seaweed . It accounts for a large portion of the marine algal compound market and is used in various industries including food and pharmaceutical .
Properties
IUPAC Name |
zinc;1-(5-cyanopyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3.2C2H4O2.Zn/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16;2*1-2(3)4;/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27);2*1H3,(H,3,4);/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVMMEOXYDMDKI-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O.CC(=O)[O-].CC(=O)[O-].[Zn+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O7Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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